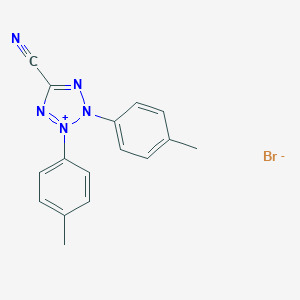

5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide

Description

BenchChem offers high-quality 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N5.BrH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAZLFAHKWCPNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545395 | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-69-4 | |

| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Metabolic Vitality Profiling: A Technical Guide to 5-Cyano-2,3-di-(p-tolyl)tetrazolium Salts (CTC)

Executive Summary

5-Cyano-2,3-di-(p-tolyl)tetrazolium (commonly referred to as CTC ) is a redox-sensitive tetrazolium salt that serves as a definitive probe for microbial respiratory activity.[1][2] Unlike membrane-integrity dyes (e.g., Propidium Iodide) that identify "dead" cells, or enzymatic substrates (e.g., Calcein AM) that identify esterase activity, CTC specifically interrogates the Electron Transport Chain (ETC) .

Upon reduction by active bacterial dehydrogenases, the soluble, non-fluorescent CTC converts into an insoluble, red-fluorescent formazan (CTF) .[1][3][4][5][6] This phase-shift accumulation allows for the single-cell enumeration of metabolically active bacteria, including those in the Viable But Non-Culturable (VBNC) state, making it a critical tool in environmental microbiology, biofilm engineering, and antibiotic susceptibility testing.

Part 1: Chemical Identity & Mechanism of Action

Chemical Nomenclature and Salt Forms

While the user query specifies "Bromide," the commercially dominant and scientifically validated form of this tetrazolium scaffold is the Chloride salt (CTC). Researchers should verify the CAS number to ensure structural identity.

-

IUPAC Name: 5-Cyano-2,3-di-(4-tolyl)tetrazolium chloride

-

CAS Number: 90217-02-0 (Chloride form)[1]

-

Core Function: Artificial Electron Acceptor

The Redox Mechanism

CTC acts as an intermediate electron acceptor in the bacterial ETC. It competes with oxygen for electrons derived from metabolic oxidation (NADH/FADH₂).

-

Entry: Soluble CTC (

) permeates the bacterial cell envelope. -

Interception: Dehydrogenases (primarily Succinate Dehydrogenase and components of Complex I/II) transfer electrons to the tetrazolium ring.

-

Precipitation: The reduction breaks the tetrazolium ring, forming 5-Cyano-2,3-di-(p-tolyl)tetrazolium formazan (

). -

Fluorescence: CTF is water-insoluble and precipitates as intracellular crystals.[1] These crystals exhibit strong red fluorescence when excited by blue light.[6]

Mechanistic Pathway Diagram

Caption: CTC intercepts electrons from the Quinone pool/Dehydrogenases, reducing to insoluble fluorescent formazan crystals.

Part 2: Photophysical Properties & Comparison

CTC is unique among tetrazolium salts because its formazan product is fluorescent.[7] Most others (MTT, INT, TTC) produce non-fluorescent colored precipitates that require solubilization and absorbance reading, destroying spatial resolution.

Spectral Characteristics

| Property | Value | Notes |

| Excitation Max | 430 – 480 nm | Excitable by standard Blue Lasers (488 nm) or Argon sources. |

| Emission Max | ~630 nm | Deep Red. Separates well from green dyes (SYTO9/FITC). |

| Solubility (Ox) | Water Soluble | Prepare fresh; sensitive to light. |

| Solubility (Red) | Water Insoluble | Accumulates inside the cell; no washout required. |

Comparative Utility Table

| Feature | CTC (Fluorescent) | MTT (Colorimetric) | Propidium Iodide (PI) |

| Readout | Single-cell Fluorescence | Bulk Absorbance | Single-cell Fluorescence |

| Target | Respiratory Activity (ETC) | Metabolic Activity (NAD(P)H) | Membrane Integrity |

| State Detected | "Vital" (Active) | "Viable" (Bulk) | "Dead" (Permeabilized) |

| VBNC Detection | Excellent | Poor | N/A (Stains dead only) |

| Flow Cytometry | Yes | No (Crystals clog) | Yes |

Part 3: Optimized Experimental Protocols

Critical Reagent Preparation

-

Stock Solution: 50 mM CTC in sterile ultrapure water.

-

Storage: Store at 4°C in the dark . Discard after 2 weeks. Auto-oxidation turns the solution pink; if pink, discard immediately.

-

Working Concentration: 1.0 – 5.0 mM (Strain dependent). Note: >5 mM can be toxic to certain Gram-negative bacteria.

Protocol A: Flow Cytometric Enumeration of Active Bacteria

This workflow quantifies the percentage of the population that is metabolically active vs. total cell count.

Reagents:

-

CTC Working Solution (4 mM final).

-

Counter-stain: SYTO 9 (5 µM) or DAPI (1 µg/mL) for total count.

-

Buffer: PBS (Phosphate Buffered Saline), pH 7.2.

Workflow:

-

Harvest: Centrifuge bacterial culture (5,000 x g, 5 min). Resuspend in PBS to ~

cells/mL. -

Stain (CTC): Add CTC to a final concentration of 4 mM.

-

Incubate: Incubate at 25–37°C (strain specific) for 30–60 minutes in the dark. Aeration is optional but can enhance respiration.

-

Counter-stain: Add SYTO 9 or DAPI. Incubate for 15 mins.

-

Analyze: Run on Flow Cytometer.

-

Trigger: Green Fluorescence (SYTO 9) or UV (DAPI).

-

Gate: Plot FL-Red (CTC) vs. FL-Green (Total).

-

Result: High Red/High Green = Active. Low Red/High Green = Dormant/Dead.

-

Protocol B: Biofilm Metabolic Mapping (Confocal Microscopy)

CTC is superior for biofilms as it highlights gradients of metabolic activity (active surface vs. dormant core).

-

Wash: Gently rinse biofilm with PBS to remove planktonic cells.

-

Stain: Apply 5 mM CTC in PBS gently over the biofilm.

-

Incubate: 1–2 hours at room temperature in the dark.

-

Fixation (Optional): If 3D structure preservation is critical, fix with 4% Paraformaldehyde after staining. Warning: Fixation before staining abolishes the signal.

-

Imaging: Excitation 488nm / Emission 630nm (LP filter).

Experimental Logic Diagram

Caption: Decision tree for CTC staining workflows in Flow Cytometry vs. Microscopy.

Part 4: Troubleshooting & Critical Analysis

Common Pitfalls

-

Crystal Clogging: In Flow Cytometry, large intracellular formazan crystals can alter the Forward Scatter (FSC) and Side Scatter (SSC) properties, or even clog the nozzle. Solution: Filter samples through a 30-40µm mesh pre-acquisition if aggregation occurs, or use a lower CTC concentration (2 mM).

-

Media Interference: Rich media (LB, TSB) contain reducing agents that can non-specifically reduce CTC, causing high background. Solution: Always wash cells into PBS or Minimal Media before staining.

-

Toxicity: CTC intercepts electrons, effectively "short-circuiting" respiration. Prolonged incubation (>4 hours) will kill the bacteria. Solution: Treat CTC as an endpoint assay.

Interpreting the "Intermediate" Population

In flow cytometry, you may observe a population with "dim" red fluorescence.

-

High Fluorescence: Actively dividing, exponential phase cells.

-

Dim Fluorescence: Stationary phase, VBNC, or persister cells with low metabolic flux.

-

No Fluorescence: Dead or fully dormant (spores).

References

-

Rodriguez, G. G., Phipps, D., Ishiguro, K., & Ridgway, H. F. (1992). Use of a fluorescent redox probe for direct visualization of actively respiring bacteria.[3] Applied and Environmental Microbiology.

-

[Link]

-

-

Sieracki, M. E., Cucci, T. L., & Nicinski, J. (1999). Flow cytometric analysis of 5-cyano-2,3-ditolyl tetrazolium chloride activity of marine bacterioplankton in dilution cultures.[1] Applied and Environmental Microbiology.

-

[Link]

-

-

Créach, V., et al. (2003). Direct estimate of active bacteria: CTC use and limitations. Journal of Microbiological Methods.

-

[Link]

-

- Biotium. 5-Cyano-2,3-ditolyl tetrazolium chloride (CTC)

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Use of a fluorescent redox probe for direct visualization of actively respiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MycoLight™ Fluorimetric CTC Live Bacteria Quantification Kit | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dojindo.com [dojindo.com]

- 8. researchgate.net [researchgate.net]

- 9. Use of chlortetracycline fluorescence for the detection of Ca storing intracellular vesicles in normal human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct estimate of active bacteria: CTC use and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. group.nagase.com [group.nagase.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Metabolic Activity Assessment in Microorganisms Using CTC Dye

Executive Summary

This technical guide details the application of 5-Cyano-2,3-ditolyltetrazolium chloride (CTC) for assessing microbial respiratory activity.[1][2][3][4][5][6][7] Unlike membrane-integrity stains (e.g., Live/Dead BacLight), CTC acts as a direct reporter of electron transport chain (ETC) activity, reducing to a fluorescent formazan product only in metabolically active cells. This guide addresses the mechanistic basis, optimization parameters to mitigate toxicity, and validated protocols for flow cytometry and fluorescence microscopy.

Part 1: The Mechanistic Basis

Redox Interception in the Electron Transport Chain

CTC is a monotetrazolium salt that functions as an artificial electron acceptor. In an oxidized state, CTC is soluble, colorless, and non-fluorescent.[1][2][3] Upon entering a bacterium, it competes with oxygen (or other terminal electron acceptors) for electrons generated during respiration.

The Reaction: Intracellular dehydrogenases (primarily Succinate Dehydrogenase) and the quinone pool transfer electrons to CTC. This reduction converts CTC into CTC-formazan (CTF), an insoluble, red-fluorescent crystal that accumulates intracellularly.[1][2][3][6]

-

Excitation: ~430–480 nm (Blue excitation)

-

Emission: ~630 nm (Red emission)

Mechanistic Pathway Diagram

The following diagram illustrates the interception of electrons by CTC within the bacterial membrane.

Caption: CTC intercepts electrons from the Quinone pool/Dehydrogenases, reducing to fluorescent Formazan.

Part 2: Critical Parameters & Optimization (Expertise & Experience)

As an Application Scientist, I must highlight that CTC is not a "add-and-read" reagent. It requires optimization to balance signal generation against cellular toxicity.

The Toxicity-Signal Trade-off

CTC can inhibit bacterial metabolism (specifically protein synthesis) at high concentrations.

-

Risk: If the concentration is too high (>5 mM), the dye itself may kill the bacteria before they accumulate enough fluorescent crystals to be detected.

-

Optimization: Titrate CTC between 1.0 mM and 5.0 mM . For delicate environmental samples (oligotrophic waters), use lower concentrations (1–2 mM) with longer incubation times.

Oxygen Competition

Because CTC competes with oxygen, high oxygen saturation can suppress CTC reduction.

-

Expert Tip: Do not vigorously aerate samples during staining. Static incubation is often preferred. For strictly aerobic organisms, a balance must be struck: enough oxygen to drive the ETC, but not so much that it outcompetes the CTC.

Counter-Staining Compatibility

CTC precipitates are solid crystals. They can interfere with light transmission in phase-contrast microscopy but are excellent for fluorescence.

-

Recommended Counter-stain: SYTO 9 (green) or DAPI (blue).

-

Incompatible: Propidium Iodide (PI) signals often overlap with CTC (both are red). If you must use PI, ensure your optical filters (or flow cytometer detectors) have narrow bandpasses to distinguish the emissions (CTC ~630nm vs PI ~617nm), though this is technically difficult.

Part 3: Validated Experimental Protocol

This protocol is designed for Flow Cytometry , which offers higher quantitative precision than microscopy.

Reagents Preparation

-

CTC Stock (50 mM): Dissolve CTC powder in sterile ultrapure water. Store at -20°C in the dark. Note: Discard if solution turns pink (auto-reduction).

-

Counter-stain: SYTO 9 (5 mM stock in DMSO).

-

Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.2, 0.2 µm filtered.

Workflow Diagram

Caption: Step-by-step workflow for CTC staining and analysis.

Detailed Procedure

-

Harvest: Centrifuge 1 mL of bacterial culture (approx

cells/mL) at 5,000 x g for 5 minutes. -

Wash: Discard supernatant and resuspend pellet in 1 mL sterile PBS. Crucial: Remove residual media which may contain reducing agents.

-

Stain: Add CTC stock to reach a final concentration of 2.0 mM to 4.0 mM .

-

Optional: Add R2A broth or 0.1% Pyruvate if assessing "potential" respiration rather than "in situ" activity.

-

-

Incubate: Incubate at the organism's optimal growth temperature (e.g., 37°C for E. coli) for 1 to 4 hours in the dark.

-

Counter-stain: Add SYTO 9 (final conc. 5 µM) and incubate for 15 minutes.

-

Analyze:

-

Instrument: Flow Cytometer with 488 nm (Blue) laser.

-

Gating: Plot Forward Scatter (FSC) vs. Red Fluorescence (FL3/PE-Cy5 channel).

-

Controls:

-

Negative: Heat-killed cells + CTC (defines background noise).

-

Positive: Log-phase culture (defines max signal).

-

-

Part 4: Comparative Analysis & Data Interpretation

CTC vs. Other Viability Markers

Understanding the distinction between "Metabolic Activity" and "Membrane Integrity" is vital for data interpretation.

| Feature | CTC (Respiration) | Live/Dead BacLight (Membrane) | INT (Respiration) |

| Target | Electron Transport Chain | Membrane Permeability | Electron Transport Chain |

| Signal Type | Red Fluorescence | Green (Live) / Red (Dead) | Red Precipitate (Non-fluorescent) |

| Detection | FCM / Microscopy | FCM / Microscopy | Microscopy (Brightfield) |

| VBNC Detection | High (Detects respiring but non-dividing) | Variable (Membrane may remain intact post-death) | High |

| Toxicity | Moderate (Inhibits growth) | Low (Short exposure) | High |

| Primary Use | Metabolic potential, Biofilms | Total viable counts, lysis checks | Microscopy-only field work |

Interpreting "False" Results

-

False Negatives (CTC-): Can occur in facultative anaerobes if oxygen is too high (competition) or if the incubation time is too short for crystal formation.

-

False Positives (CTC+): Rare, but abiotic reduction can occur at pH > 8.0 or in the presence of strong chemical reducing agents (e.g., ascorbic acid, sulfide) in the buffer.

References

-

Rodriguez, G. G., Phipps, D., Ishiguro, K., & Ridgway, H. F. (1992). Use of a fluorescent redox probe for direct visualization of actively respiring bacteria.[1][2] Applied and Environmental Microbiology, 58(6), 1801–1808.[2]

-

Ullrich, S., Karrasch, B., Hoppe, H. G., Jeskulke, K., & Mehrens, M. (1996). Toxic effects on bacterial metabolism of the redox dye 5-cyano-2,3-ditolyl tetrazolium chloride. Applied and Environmental Microbiology, 62(12), 4587–4593.

-

Creach, V., Baudoux, A. C., Bertru, G., & Le Rouzic, B. (2003). Direct estimate of active bacteria: CTC use and limitations.[9] Journal of Microbiological Methods, 52(1), 19–28.[6]

-

[Link]

-

-

Biotium. CTC (5-Cyano-2,3-ditolyl tetrazolium chloride) Protocol.[1][3][4][6][10][11]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Use of a fluorescent redox probe for direct visualization of actively respiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Toxic effects on bacterial metabolism of the redox dye 5-cyano-2,3-ditolyl tetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Direct estimate of active bacteria: CTC use and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flow cytometric assessment of the effects of chlorine, chloramine, and UV on bacteria by using nucleic acid stains and 5-cyano-2,3-ditolyltetrazolium chloride [journal.hep.com.cn]

- 11. Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Pulse: A Technical History and Application Guide to Tetrazolium Salts in Microbiology

The following technical guide details the history, chemistry, and application of tetrazolium salts in microbiology. It is designed for researchers requiring a deep understanding of the mechanistic underpinnings and practical protocols for these assays.

Executive Summary

Tetrazolium salts represent one of the most significant chemometric tools in microbiology and cell biology. Originally synthesized in the late 19th century, these heterocyclic organic compounds function as "redox traps," intercepting electrons from metabolic pathways to form colored formazans.[1] This guide traces their evolution from simple histological stains to sophisticated, water-soluble indicators (WSTs) used in high-throughput antimicrobial susceptibility testing (AST).[1][2] It provides validated protocols, mechanistic insights into the bacterial electron transport chain (ETC), and a critical comparison of generations (TTC vs. MTT vs. WST-8).[1]

Part 1: Historical Genesis (1894–1983)[1][2]

The development of tetrazolium salts is a timeline of chemical refinement driven by the need for quantification.

The Chemical Era (1894–1941)

The story begins in 1894 with Peckmann and Runge , who synthesized the first tetrazolium salt, Triphenyl Tetrazolium Chloride (TTC) . For decades, it remained a chemical curiosity.[1] It was not until Kuhn and Jerchel (1941) demonstrated that living bacteria (specifically S. aureus and S. cerevisiae) could reduce colorless tetrazolium salts into red formazan that their biological utility was realized.[1][2] They established the fundamental principle: tetrazolium reduction is a surrogate marker for metabolic activity.

The Viability Era (1940s–1980s)

In the post-war era, Lakon applied TTC to seed viability testing, a method still standardized today. In microbiology, TTC became the standard for differentiating "respiring" colonies from non-viable ones on agar plates. However, the resulting formazan was insoluble, crystallizing inside cells and eventually killing them.[1] This limited applications to endpoint assays.[1]

The Quantitative Breakthrough (1983)

Tim Mosmann’s 1983 paper on MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) changed the landscape.[1][2] By using a microplate format and dissolving the formazan crystals with organic solvents, he created the first high-throughput colorimetric assay. While originally designed for mammalian lymphocytes, microbiologists rapidly adapted MTT for bacterial Minimum Inhibitory Concentration (MIC) testing.[1]

Part 2: Mechanistic Deep Dive[1]

To use these salts effectively, one must understand where and how reduction occurs.[1] Unlike mammalian cells (where reduction is largely mitochondrial), bacterial reduction occurs primarily at the plasma membrane and in the cytoplasm , coupled to the Electron Transport Chain (ETC).[3]

The Redox Mechanism

Tetrazolium salts act as artificial electron acceptors.[2][4] They possess a positively charged quaternary nitrogen that accepts electrons, breaking the tetrazole ring to form a formazan.[1]

-

NADH/NADPH Production: Catabolic pathways (Glycolysis, TCA cycle) generate reducing equivalents.[1][2]

-

Electron Transport: NADH transfers electrons to membrane-bound dehydrogenases (e.g., NADH:quinone oxidoreductase).[1][2]

-

Interception:

-

First Gen (TTC): Intercepts electrons late in the chain (often Cytochrome c oxidase vicinity).[1]

-

New Gen (WSTs + Mediators): Utilize intermediate electron mediators (like 1-Methoxy-PMS) to "shuttle" electrons directly from NADH or early ETC components to the tetrazolium salt outside the cell.[1][2]

-

Visualization: The Electron Flow

The following diagram illustrates the interception of electrons by tetrazolium salts in a bacterial system.

Caption: Electron flow from bacterial metabolism to tetrazolium reduction, distinguishing direct vs. mediated pathways.[1][2]

Part 3: The Evolution of Generations

| Generation | Salt | Solubility (Substrate/Product) | Key Feature | Limitation |

| 1st | TTC | Soluble / Insoluble | Cheap, robust.[1][2] | Toxic; crystals interfere with optical density (OD).[1][2] |

| 1st | INT | Soluble / Insoluble | Faster reduction than TTC.[1] | Toxic; requires solvent extraction.[1] |

| 2nd | MTT | Soluble / Insoluble | The "Gold Standard" for decades. | Requires solubilization step (DMSO/Acid); endpoint only.[1] |

| 3rd | XTT / MTS | Soluble / Soluble | Soluble formazan (sulfonated).[1] | Often unstable; requires PMS coupling reagent.[1] |

| 4th | WST-1 / WST-8 | Soluble / Soluble | Highly stable; water-soluble; non-toxic.[1][2] | More expensive; WST-8 (CCK-8) is the most sensitive.[1] |

Part 4: Validated Experimental Protocols

Protocol A: MIC Determination using TTC (The "Spot" Method)

Best for: Qualitative confirmation of bacterial growth in opaque media or microplates.

Reagents:

Procedure:

-

Preparation: Prepare a 0.5% (w/v) TTC solution in sterile water. Filter sterilize (0.22 µm). Store at 4°C protected from light.

-

Culture: Perform standard microbroth dilution of antibiotic in 96-well plates with bacterial inoculum (

CFU/mL). -

Incubation: Incubate plates at 35-37°C for 18–24 hours (depending on organism).

-

Staining: Add 20 µL of TTC solution to each well (final conc. ~0.05%).[1][5][6][7][8]

-

Re-incubation: Incubate for 30–60 minutes.

-

Readout:

Protocol B: High-Throughput AST using WST-8 (Quantitative)

Best for: Automated drug screening, biofilm quantification, and kinetic studies.[1][2]

Reagents:

Procedure:

-

Culture: Seed bacteria in 96-well plate (100 µL/well). Treat with antimicrobial agents.[1][7][8]

-

Incubation: Incubate for required time (e.g., 24h).

-

Addition: Add 10 µL of WST-8 reagent directly to the well. Do not remove media.

-

Development: Incubate at 37°C for 1–4 hours.

-

Measurement: Measure Absorbance at 450 nm (Reference: 650 nm).

-

Analysis:

[1][2]

Visualization: Workflow Comparison

The following diagram contrasts the labor-intensive MTT workflow with the streamlined WST-8 workflow.

Caption: Comparison of MTT (requires solubilization) vs. WST-8 (one-step) workflows.

Part 5: Critical Analysis & Troubleshooting

The "False Reduction" Trap

Certain chemical compounds can reduce tetrazolium salts non-enzymatically, leading to false positives (indicating viability when cells are dead).[1]

-

Culprits: Ascorbic acid, sulfhydryl-containing compounds (e.g., DTT, mercaptoethanol), and some plant extracts.[1]

-

Control: Always include a "Media + Drug + Tetrazolium" (no cells) control well. If this turns colored, the drug interacts with the dye.

pH Sensitivity

The reduction potential of tetrazolium salts is pH-dependent.[1][2]

-

Issue: Acidic environments (common in dense bacterial cultures due to fermentation) can suppress reduction.[1][2]

-

Solution: Ensure media is buffered (HEPES or MOPS) if high density is expected.[1] For WST-8, the optimal pH is 7.0–8.0.[1]

Biofilm Penetration

-

TTC/INT: Poor penetration into thick biofilms.[1]

-

XTT/WST-8: Superior for biofilm quantification because the electron mediator (PMS/1-Methoxy-PMS) facilitates electron transfer from the biofilm surface and the water-soluble formazan diffuses out into the supernatant for measurement.[1]

References

-

Peckmann, H. v., & Runge, P. (1894).[1][2][9] Ueber die Oxydation der Formazylverbindungen. Berichte der deutschen chemischen Gesellschaft. Link[1]

-

Kuhn, R., & Jerchel, D. (1941).[1][2][10] Über Invertseifen, VIII.[1] Mitteil.: Reduktion von Tetrazoliumsalzen durch Bakterien, gärende Hefe und keimende Samen.[1][2] Berichte der deutschen chemischen Gesellschaft. Link[1]

-

Mosmann, T. (1983).[1][11][12] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link

-

Ishiyama, M., et al. (1997).[1] A new sulfonated tetrazolium salt that produces a highly water-soluble formazan dye.[1][13][14] Chemical and Pharmaceutical Bulletin. Link

-

Tsukatani, T., et al. (2008).[1] Colorimetric cell proliferation assay for microorganisms in microtiter plate using water-soluble tetrazolium salts. Journal of Microbiological Methods. Link

-

Berridge, M. V., et al. (2005).[1] Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review. Link

Sources

- 1. MTT assay - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. yeasenbio.com [yeasenbio.com]

- 6. dojindo.com [dojindo.com]

- 7. Rapid antimicrobial susceptibility test using tetrazolium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [researchworks.creighton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Chromogenic Dye WST-1 | CAS 150849-52-8 Dojindo [dojindo.com]

- 13. WST-1 - Amerigo Scientific [amerigoscientific.com]

- 14. Reductive Chromogenic Dye WST-4 | CAS 178925-54-7 Dojindo [dojindo.com]

Methodological & Application

Decoding Cellular Respiration: A Detailed Guide to 5-Cyano-2,3-di-(p-tolyl)tetrazolium Bromide (CTC) Staining

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide (CTC) staining. This powerful technique allows for the direct visualization and quantification of metabolically active cells by identifying those with a functioning respiratory chain. We will delve into the core principles of CTC staining, provide detailed, validated protocols for its use, and discuss its applications, particularly in the realm of microbiology and cell viability assessment.

The Principle of CTC Staining: A Window into Cellular Activity

At its core, CTC staining is a method to differentiate between cells that are actively respiring and those that are dormant or dead.[1][2] The key to this technique is the redox dye, 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide, a water-soluble, nearly colorless compound.[1] In the presence of a functional electron transport chain, which is a hallmark of cellular respiration, CTC acts as an artificial electron acceptor.[1]

Respiring cells take up CTC and, through the activity of NADH- and NADPH-dependent dehydrogenases, reduce it to an insoluble, fluorescent formazan product (CTF).[3][4] This formazan accumulates as red fluorescent crystals within the cell.[5][6][7] Consequently, cells exhibiting red fluorescence are considered metabolically active, while those that do not are deemed inactive or non-viable at the time of observation.[1] It is important to note that since CTC competes with the terminal electron acceptor (usually oxygen), prolonged exposure can be toxic to the cells.[1]

The fluorescent nature of the CTC formazan makes it readily detectable using fluorescence microscopy or flow cytometry, allowing for both qualitative and quantitative analysis of a cell population's respiratory activity.[1][8]

Essential Equipment and Reagents

A successful CTC staining protocol requires specific equipment and carefully prepared reagents.

| Equipment | Purpose |

| Fluorescence Microscope | Visualization of stained cells. |

| Confocal Laser Scanning Microscope (CLSM) | Advanced imaging and 3D reconstruction.[5][6] |

| Flow Cytometer | High-throughput quantification of stained cells.[8][9] |

| Incubator | Maintaining optimal temperature for the staining reaction.[10] |

| Centrifuge | Pelletting and washing cells. |

| Micropipettes | Accurate liquid handling.[10] |

| Black Polycarbonate Membrane Filters (0.2 µm) | For capturing stained bacteria for microscopic analysis.[11] |

| Reagents | Preparation and Storage |

| 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide (CTC) | Prepare a 50 mM stock solution by dissolving 100 mg in 6.6 mL of double-distilled or ultrapure water.[11] This stock solution is stable at -20°C for up to two weeks.[10] For working solutions, a common concentration is 5 mM. |

| Enhancing Reagent | Some commercial kits provide an enhancing reagent to improve staining efficiency.[4][10] |

| Counterstains (e.g., DAPI, SYTOX Green) | DAPI (4′,6-diamidino-2-phenylindole) is a nuclear stain that labels all cells, regardless of viability.[3][12] SYTOX Green is a nucleic acid stain that only penetrates cells with compromised membranes, thus staining dead cells.[13][14][15] |

| Phosphate-Buffered Saline (PBS) or Saline | For resuspending and washing cells.[10] |

| Fixative (e.g., Formaldehyde) | Optional, for preserving stained samples.[10] |

Step-by-Step Staining Protocol for Bacteria

This protocol is a general guideline for staining bacteria in suspension. Optimization of incubation times and reagent concentrations may be necessary for different bacterial species and experimental conditions.

3.1. Cell Preparation

-

Harvest and Wash: Centrifuge the bacterial culture to pellet the cells.

-

Remove Media: Carefully discard the supernatant. It is crucial to remove residual culture medium as it can lead to non-specific color reactions.[10]

-

Resuspend: Resuspend the cell pellet in an appropriate buffer, such as PBS or saline, to a cell density of 10⁸-10⁹ cells/mL.[10]

3.2. CTC Staining

-

Add Reagents: To 1 mL of the cell suspension, add 20 µL of 50 mM CTC solution (final concentration 1 mM) and, if using, 5 µL of enhancing reagent.[10] Gently vortex to mix. The optimal CTC concentration can range from 1 mM to 15 mM depending on the sample.[6][11]

-

Incubate: Incubate the cell suspension at 37°C for 30 minutes to 4 hours in the dark.[10][11] Incubation time may need to be optimized. If staining is insufficient, the incubation time can be extended or additional CTC solution can be added.[10]

3.3. (Optional) Counterstaining

To differentiate between respiring cells and the total cell population, a counterstain can be used.

-

For Total Cell Count (DAPI):

-

For Dead Cell Count (SYTOX Green):

3.4. Visualization and Analysis

-

Microscopy: Place a small aliquot of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Imaging: Observe the cells using a fluorescence microscope equipped with the appropriate filter sets.

-

CTC (Red Fluorescence): Excitation with blue light (peak ~480 nm) and emission in the red spectrum (peak ~630 nm).[1][4] A standard rhodamine filter set can also be used (excitation: 510-560 nm; emission > 590 nm).[7]

-

DAPI (Blue Fluorescence): Excitation with UV light (~360 nm) and emission in the blue spectrum (~460 nm).

-

SYTOX Green (Green Fluorescence): Excitation with blue light (~488 nm) and emission in the green spectrum (~523 nm).[13][14]

-

-

Quantification: The number of red fluorescent (respiring) cells and counterstained (total or dead) cells can be counted to determine the percentage of metabolically active cells in the population. For high-throughput analysis, a flow cytometer can be utilized.[8][9]

Visualizing the Workflow and Mechanism

To better understand the CTC staining process, the following diagrams illustrate the experimental workflow and the underlying scientific mechanism.

Caption: Experimental workflow for CTC staining with optional DAPI counterstaining.

Caption: Mechanism of CTC reduction to fluorescent formazan in a respiring cell.

Applications and Considerations

CTC staining has proven to be a valuable tool in various scientific disciplines:

-

Microbial Ecology: Assessing the viability and respiratory activity of bacteria in environmental samples such as water, soil, and biofilms.[1][5][6]

-

Biocidal Agent Efficacy: Evaluating the effectiveness of disinfectants and antimicrobial agents by measuring the reduction in the number of respiring bacteria.[1]

-

Drug Development: Screening for compounds that inhibit cellular respiration in prokaryotic and eukaryotic cells.

-

Food and Beverage Industry: Monitoring microbial contamination and the effectiveness of pasteurization and sterilization processes.

Important Considerations:

-

Toxicity: As CTC interferes with the electron transport chain, it can be toxic to cells over time.[1] It is crucial to optimize incubation times to achieve sufficient staining without significantly impacting cell viability.

-

Specificity: While CTC is a good indicator of respiratory activity, it may not stain all viable cells, particularly those that are in a dormant or viable but non-culturable (VBNC) state.[3][4]

-

Background Fluorescence: Ensure that the sample and reagents do not exhibit significant autofluorescence in the red spectrum, which could interfere with the CTC signal.

-

Controls: Always include appropriate controls, such as unstained cells and heat-killed or chemically treated cells (negative controls), to validate the staining results.

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Weak or no red fluorescence | Insufficient incubation time or CTC concentration. | Increase incubation time or CTC concentration.[10] Use an enhancing reagent if available. |

| Low metabolic activity of the cells. | Ensure cells are in an active growth phase. Consider adding a carbon source to stimulate respiration.[11] | |

| High background fluorescence | Residual culture medium. | Thoroughly wash the cells before staining.[10] |

| Autofluorescence of the sample. | Use appropriate filter sets and image analysis software to subtract background fluorescence. | |

| Inconsistent staining | Uneven cell density or reagent mixing. | Ensure the cell suspension is homogeneous and reagents are well-mixed. |

| Cell clumping | High cell density. | Dilute the cell suspension to an optimal concentration. |

Conclusion

The 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide staining protocol is a robust and versatile method for identifying and quantifying metabolically active cells. By providing a direct measure of respiratory activity, CTC staining offers valuable insights into cell viability and physiological status that complement traditional culture-based methods. With careful optimization and adherence to the protocols outlined in this guide, researchers can confidently employ this technique to advance their studies in a wide range of applications.

References

-

Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents. Applied and Environmental Microbiology. [Link]

-

-Bacstain- CTC Rapid Staining Kit (for Microscopy) BS02 manual. Dojindo Molecular Technologies. [Link]

-

A novel combined fluorescent probe staining method for circulating tumor cell identification. Annals of Translational Medicine. [Link]

-

CTC staining and counting of actively respiring bacteria in natural stone using confocal laser scanning microscopy. ResearchGate. [Link]

-

-Bacstain- Bacterial Viability Detection Kit - CTC/DAPI. Dojindo Molecular Technologies. [Link]

-

CTC Staining and Counting of Actively Respiring Bacteria in Natural Stone Using Confocal Laser Scanning Microscopy. PubMed. [Link]

-

-Bacstain-CTC Rapid Staining Kit. Amerigo Scientific. [Link]

-

A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes. PLOS One. [Link]

-

Clinical application of circulating tumor cells. Journal of Hematology & Oncology. [Link]

-

Use of the 5-cyano-2,3-ditolyl tetrazolium chloride reduction test to assess respiring marine bacteria and grazing effects by flow cytometry during linear alkylbenzene sulfonate degradation. FEMS Microbiology Ecology. [Link]

-

Counterstaining for Immunohistochemistry: Choices, Choices... Bitesize Bio. [Link]

-

High-Throughput Automated Microscopy of Circulating Tumor Cells. Scientific Reports. [Link]

Sources

- 1. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. dojindo.com [dojindo.com]

- 4. -Bacstain-CTC Rapid Staining Kit - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. CTC staining and counting of actively respiring bacteria in natural stone using confocal laser scanning microscopy [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. MycoLight™ Fluorimetric CTC Live Bacteria Quantification Kit | AAT Bioquest [aatbio.com]

- 9. academic.oup.com [academic.oup.com]

- 10. -Bacstain- CTC Rapid Staining Kit (for Microscopy) BS02 manual | DOJINDO [dojindo.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. bosterbio.com [bosterbio.com]

- 13. A Novel Staining Protocol for Multiparameter Assessment of Cell Heterogeneity in Phormidium Populations (Cyanobacteria) Employing Fluorescent Dyes | PLOS One [journals.plos.org]

- 14. SYTOX Green stain | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. bitesizebio.com [bitesizebio.com]

using CTC for flow cytometry analysis of microbial populations

Application Note: Flow Cytometric Analysis of Microbial Respiratory Activity Using CTC

Executive Summary

The transition from culture-dependent to culture-independent analysis has revolutionized microbiology. However, distinguishing "living" bacteria from "dead" bacteria remains a complex challenge. While membrane integrity dyes (e.g., Propidium Iodide) identify cells with compromised membranes, they do not confirm metabolic activity.

This guide details the use of 5-Cyano-2,3-ditolyl tetrazolium chloride (CTC) , a redox dye that acts as an artificial electron acceptor in the bacterial electron transport chain (ETC). Upon reduction by active dehydrogenases, CTC converts from a soluble, colorless compound into an insoluble, red-fluorescent formazan (CTC-formazan). This allows for the specific flow cytometric enumeration of actively respiring microbial populations, providing a functional layer of data beyond simple "live/dead" discrimination.

Scientific Mechanism

The efficacy of CTC relies on its ability to compete with oxygen (or other terminal electron acceptors) in the respiratory chain.

-

The Probe: CTC is a monotetrazolium salt. In its oxidized state, it is membrane-permeable and non-fluorescent.

-

The Reaction: Inside metabolically active cells, CTC intercepts electrons from the ETC (specifically from dehydrogenases like succinate dehydrogenase).

-

The Signal: The reduction creates CTC-formazan, which precipitates intracellularly as fluorescent crystals.[1][2][3][4] These crystals emit bright red fluorescence (Ex max: ~450-490 nm / Em max: ~630 nm) detectable in the FL3 or FL4 channels of standard flow cytometers.

Figure 1: Mechanism of CTC Reduction

Caption: CTC crosses the cell membrane and is reduced by the Electron Transport Chain into insoluble, red-fluorescent formazan crystals.

Critical Experimental Parameters (Expertise & Experience)

Before beginning the protocol, three critical variables must be optimized for your specific microbial strain or environmental sample.

A. Concentration vs. Toxicity

Unlike nucleic acid stains, CTC can be toxic.[5][6] It intercepts electrons, potentially decoupling respiration from ATP synthesis.

-

Standard Range: 1 mM to 5 mM.

-

The Trade-off: High concentrations (5 mM) yield brighter signals but may inhibit metabolism or kill the cells during long incubations (Creach et al., 2003). Low concentrations (<1 mM) may not generate enough formazan for detection above background noise.

-

Recommendation: Perform a titration (1, 2, 3, 4, 5 mM) for your specific matrix.

B. Incubation Time

Formazan crystals grow over time.

-

Range: 30 minutes to 4 hours.

-

Dynamics: Fast-growing E. coli may saturate signal in 30-60 minutes. Oligotrophic environmental samples (e.g., marine water) often require 2–4 hours (Sieracki et al., 1999).

-

Warning: Over-incubation leads to non-specific background and crystal leakage.

C. Counter-Staining (The "Anchor")

CTC detects activity, not presence. A dormant cell will be CTC-negative but is still a bacterium. To calculate the % Active Cells , you must counter-stain with a total nucleic acid stain.

-

Recommended: SYTO 9 (green fluorescence). It is cell-permeant and spectrally distinct from CTC (Red).

-

Avoid: DAPI (requires UV laser, often unavailable on standard benchtop cytometers) or Propidium Iodide (PI) as a counterstain (PI stains dead cells, which are likely CTC-negative anyway, confusing the "Total" count).

Detailed Protocol

Workflow Overview

Caption: Sequential workflow for dual-staining microbial populations with CTC and SYTO 9.

Reagents

-

CTC Stock (50 mM): Dissolve 5-Cyano-2,3-ditolyl tetrazolium chloride in sterile ultrapure water. Note: Store at 4°C in the dark. Make fresh daily if possible; CTC degrades rapidly.

-

SYTO 9 Stock (5 mM): Commercial stock in DMSO.

-

Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.2, 0.2 µm filtered.

-

Controls:

-

Negative Control: Heat-killed cells (70°C for 30 min) or Formaldehyde-fixed cells (killed before staining).

-

Positive Control: Log-phase culture of E. coli or P. aeruginosa.

-

Step-by-Step Procedure

-

Sample Preparation:

-

Aliquot

to -

Wash Step (Critical): Centrifuge (e.g., 5,000 x g, 5 min) and resuspend in PBS.

-

Why? Rich media (like LB or TSB) contain reducing agents that can reduce CTC extracellularly, causing high background noise.

-

-

CTC Staining:

-

Add CTC stock to a final concentration of 4 mM (starting point).

-

Incubate at the organism's optimal growth temperature (e.g., 37°C) for 60 minutes .

-

Condition: Keep strictly in the dark. Shake gently (200 rpm) to facilitate diffusion if possible.

-

-

Counter-Staining:

-

Add SYTO 9 to a final concentration of 5 µM .

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Acquisition:

-

Instrument: Flow Cytometer with 488 nm (Blue) laser.

-

Detectors:

-

FL1 (Green, ~530/30): SYTO 9 (Total DNA).

-

FL3 or FL4 (Red, >630 LP): CTC-Formazan.

-

-

Threshold: Trigger on FL1 (Green) to exclude inorganic debris, or FSC if the sample is very clean.

-

Data Analysis & Gating Strategy

Data should be visualized using a density plot (Dot Plot).

Gating Hierarchy:

-

Plot 1: FSC vs. SSC. Gate on the bacterial population to exclude instrument noise and large aggregates.

-

Plot 2: FL1 (Green) vs. FL3 (Red).

Interpretation Table:

| Quadrant | Fluorescence Profile | Biological Status |

| Q1 (Upper Right) | SYTO 9 (+) / CTC (+) | Active: Cells contain DNA and are actively respiring. |

| Q2 (Lower Right) | SYTO 9 (+) / CTC (-) | Inactive/Dormant: Cells contain DNA (intact) but have low/no respiration. |

| Q3 (Lower Left) | SYTO 9 (-) / CTC (-) | Debris: Inorganic particles or ghost cells. |

| Q4 (Upper Left) | SYTO 9 (-) / CTC (+) | Artifact: Non-specific CTC precipitation (rare in washed samples). |

Calculation:

Troubleshooting & Limitations

-

Issue: Crystal Clogging.

-

Cause: CTC-formazan is insoluble and can form large extracellular crystals that clog the flow cell.

-

Fix: Filter the CTC stock (0.2 µm) before adding to cells. If clogging persists, use a shorter incubation time.

-

-

Issue: Low Signal Intensity.

-

Cause: Some slow-growing environmental bacteria do not reduce CTC efficiently.

-

Fix: Supplement with a carbon source (e.g., 0.05% Glucose) during incubation to "wake up" the metabolism (Substrate-Responsive Direct Viable Count).

-

References

-

Rodriguez, G. G., Phipps, D., Ishiguro, K., & Ridgway, H. F. (1992). Use of a fluorescent redox probe for direct visualization of actively respiring bacteria. Applied and Environmental Microbiology, 58(6), 1801–1808.

-

Sieracki, M. E., Cucci, T. L., & Nicinski, J. (1999). Flow cytometric analysis of 5-cyano-2,3-ditolyl tetrazolium chloride activity of marine bacterioplankton in dilution cultures.[3] Applied and Environmental Microbiology, 65(6), 2409–2417.

-

Creach, V., Baudoux, A. C., Bertru, G., & Le Rouzic, B. (2003). Direct estimate of active bacteria: CTC use and limitations.[9] Journal of Microbiological Methods, 52(1), 19–28.

-

Breeuwer, P., & Abee, T. (2000). Assessment of viability of microorganisms employing fluorescence techniques.[10] International Journal of Food Microbiology, 55(1-3), 193–200.[10]

Sources

- 1. CTC staining and counting of actively respiring bacteria in natural stone using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flow cytometric analysis of 5-cyano-2,3-ditolyl tetrazolium chloride activity of marine bacterioplankton in dilution cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometric assessment of the effects of chlorine, chloramine, and UV on bacteria by using nucleic acid stains and 5-cyano-2,3-ditolyltetrazolium chloride [journal.hep.com.cn]

- 6. academic.oup.com [academic.oup.com]

- 7. Exploration of SYTO® 9 Variabilities of Labeling Live Bacterial Cells and Analysis of Mycolight™ Fluorophore Alternatives for Live Bacterial Labeling and Viability Assessment | AAT Bioquest [aatbio.com]

- 8. Are the actively respiring cells (CTC+) those responsible for bacterial production in aquatic environments? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct estimate of active bacteria: CTC use and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of viability of microorganisms employing fluorescence techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Assessing Biofilm Viability with CTC Staining

A Guide to Visualizing Metabolically Active Bacteria in Biofilm Communities using Fluorescence Microscopy

Introduction: The Challenge of Biofilm Viability

Bacterial biofilms are complex, surface-associated communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This structural complexity confers significant protection against antimicrobial agents and host immune responses, making biofilm-associated infections a major challenge in clinical and industrial settings. Traditional methods for assessing bacterial viability, such as colony-forming unit (CFU) counts, are often inadequate for biofilms. These methods require biofilm disruption, which destroys the native architecture, and they fail to detect viable but non-culturable (VBNC) cells, a physiologically dormant state common within biofilms.[1][2]

Fluorescent staining techniques offer a powerful alternative, enabling the direct, in-situ visualization of cellular activity without requiring cultivation.[1][3] 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) is a vital redox dye that serves as an excellent indicator of respiratory activity, a key hallmark of metabolic viability.[4][5] This application note provides a comprehensive guide to the principles, protocols, and best practices for using CTC staining to selectively label and visualize metabolically active bacteria within biofilms via fluorescence microscopy.

Principle of the Method: Targeting the Electron Transport Chain

CTC is a water-soluble, non-fluorescent molecule that can be taken up by bacteria.[4][6] Within metabolically active cells, the bacterial electron transport chain (ETC), a series of membrane-bound protein complexes essential for aerobic and anaerobic respiration, reduces CTC.[7][8] Specifically, CTC acts as an artificial electron acceptor, intercepting electrons from components like NADH and FADH2.[1][8]

This reduction converts CTC into an insoluble, red fluorescent formazan (CTC-formazan) product, which accumulates as intracellular crystalline deposits.[4][6][9] These bright red puncta are readily visualized with fluorescence microscopy. In contrast, dead or metabolically inactive cells lack the necessary respiratory activity to reduce CTC and therefore do not fluoresce.[4] This direct correlation between respiratory function and fluorescent signal makes CTC a reliable marker for identifying viable and active bacteria within a heterogeneous biofilm population.[4][10]

The process can be visualized as follows:

Figure 1: Mechanism of CTC reduction in a respiring bacterium.

Materials and Reagents

-

Dye: 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) powder

-

Solvent: Nuclease-free, sterile distilled water

-

Counterstain (Optional): 4',6-diamidino-2-phenylindole (DAPI) or another SYTO dye for total cell visualization

-

Buffers: Phosphate-buffered saline (PBS), pH 7.4

-

Biofilm Culture System: Coverslips, multi-well plates, or CDC biofilm reactor coupons

-

Microscopy: Epifluorescence or confocal laser scanning microscope (CLSM) with appropriate filter sets.

| Fluorophore | Excitation (max) | Emission (max) | Recommended Filter Set |

| CTC-Formazan | ~480 nm[4][11] | ~610-630 nm[4][11] | Blue Excitation (e.g., 450-490 nm), Red Emission (e.g., >580 nm) |

| DAPI (DNA) | ~358 nm[12] | ~461 nm[12] | UV Excitation (e.g., 365 nm), Blue Emission (e.g., 435-485 nm) |

Table 1: Spectral properties and filter recommendations for CTC and DAPI.

Detailed Protocol for Staining Biofilms

This protocol provides a general framework. Scientist's Note: Optimization of CTC concentration and incubation time is critical and species-dependent.[10][13] A preliminary experiment testing a range of concentrations (e.g., 0.5-5.0 mM) and times (e.g., 30 min - 4 hours) is highly recommended.[9][14]

Reagent Preparation

-

CTC Stock Solution (50 mM):

-

Aseptically dissolve CTC powder in sterile, nuclease-free water to a final concentration of 50 mM. For example, add 750 µL of water to 12 mg of CTC.[14]

-

Vortex gently to dissolve completely.

-

Rationale: A high-concentration stock allows for easy dilution into the sample without significantly altering the sample volume. Using sterile water prevents contamination.

-

Store the stock solution in small aliquots at -20°C, protected from light, for up to 2 weeks.[14] Repeated freeze-thaw cycles should be avoided.

-

-

DAPI Stock Solution (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of DAPI in distilled water.

-

Store at 4°C, protected from light.

-

Biofilm Staining Procedure

Figure 2: General experimental workflow for CTC staining of biofilms.

-

Biofilm Preparation: Grow biofilms on the desired substratum (e.g., glass coverslips in a 12-well plate) to the desired maturity.

-

Wash Step 1: Gently wash the biofilm twice with sterile PBS to remove planktonic (free-floating) bacteria and residual culture medium.[14]

-

Rationale: Residual medium components can sometimes cause non-specific reduction of CTC, leading to background fluorescence.[14] Gentle washing is crucial to avoid disturbing the biofilm structure.

-

-

CTC Staining:

-

Prepare the CTC working solution by diluting the 50 mM stock solution in PBS to the final optimized concentration (typically 0.5-5.0 mM).

-

Completely immerse the biofilm in the CTC working solution.

-

Rationale: Incubation should be performed in the dark as CTC is light-sensitive. The optimal time allows for sufficient formazan crystal formation in active cells without causing toxicity or abiotic reduction.

-

-

Wash Step 2: Gently wash the biofilm twice with sterile PBS to remove excess, unbound CTC.

-

Counterstaining (Optional but Recommended):

-

To visualize the entire bacterial population (both active and inactive), counterstain with a DNA-binding dye like DAPI.[1][15][16]

-

Prepare a DAPI working solution (e.g., 1 µg/mL in PBS).[15]

-

Immerse the CTC-stained biofilm in the DAPI solution and incubate for 5-15 minutes at room temperature in the dark.[14][15][17]

-

Rationale: DAPI permeates all bacterial membranes, staining the DNA of both live and dead cells blue.[1] This provides a total cell count against which the number of CTC-positive (red) cells can be compared.

-

-

Final Wash: Gently wash the biofilm once with PBS or distilled water to remove excess counterstain.

-

Mounting and Imaging:

-

Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of PBS or an anti-fade mounting medium.

-

Image immediately using a fluorescence microscope. Capture images in the red channel (for CTC) and the blue channel (for DAPI). Merging the two channels will show red, respiring cells and blue, non-respiring cells within the total population.[15][16]

-

Data Interpretation and Troubleshooting

-

Qualitative Analysis: Merged images provide a powerful visual representation of the spatial distribution of metabolically active bacteria within the biofilm. Active cells will appear red or purple (if counterstained with blue DAPI), while inactive or dead cells will appear only blue.[16]

-

Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify the results.[1] By thresholding the images from each channel, one can calculate the ratio of the red fluorescent area (active cells) to the blue fluorescent area (total cells) to determine the percentage of respiratory activity in the biofilm.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Red Signal | 1. Low metabolic activity in the biofilm. 2. CTC concentration is too low or incubation time is too short. 3. Incorrect microscope filter sets used. | 1. Include a positive control (e.g., planktonic log-phase culture). 2. Optimize CTC concentration and incubation time.[14][18] 3. Verify excitation/emission filter compatibility with CTC-formazan spectra. |

| High Background/Non-Specific Staining | 1. CTC concentration is too high, leading to abiotic reduction. 2. Residual culture medium was not adequately washed away. 3. Autofluorescence from the biofilm matrix or substratum.[19] | 1. Perform a titration to find the optimal, lowest effective CTC concentration.[19] 2. Ensure thorough but gentle washing steps before staining.[14][18] 3. Image an unstained biofilm control to assess autofluorescence and adjust imaging parameters accordingly.[19] |

| Patchy or Uneven Staining | 1. Uneven distribution of the staining solution. 2. Inherent heterogeneity of metabolic activity within the biofilm. | 1. Ensure the biofilm is fully submerged during incubation.[18] 2. This may be a true biological result. Use confocal microscopy to analyze different Z-planes to confirm the pattern. |

Table 2: Common troubleshooting scenarios for CTC staining.

Conclusion

CTC staining is a rapid and effective method for the in-situ assessment of respiratory activity in biofilm populations. When combined with a total nucleic acid stain like DAPI, it allows researchers to visualize and quantify the viable subpopulation within the complex biofilm architecture. This technique is invaluable for studies on antimicrobial efficacy, where the goal is not just to kill bacteria but to eliminate their metabolic activity, and for fundamental research into the physiological heterogeneity of biofilms.[20]

References

-

Bacstain- Bacterial Viability Detection Kit - CTC/DAPI. dojindo.[Link]

-

Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents. American Society for Microbiology.[Link]

-

Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures. American Society for Microbiology.[Link]

-

-Bacstain- CTC Rapid Staining Kit (for Microscopy) BS02 manual. DOJINDO.[Link]

-

Quantitative and qualitative assessment of antibiotic activity against Staphylococcus aureus Biofilm. Cellular and Molecular Pharmacology - LDRI / UCL.[Link]

-

Coculture biofilm (A) stained with CTC while intact and hydrated and... ResearchGate.[Link]

-

Evaluation of metabolic activity in bacteria obtained from biofilm or... ResearchGate.[Link]

-

Effects of external pH on CTC-positive counts in activated sludge. ResearchGate.[Link]

-

Rapid detection of viable microbes with 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride and 5(6)-carboxyfluorescein diacetate using a fibre fluorescence spectroscopy system. Journal of Applied Microbiology.[Link]

-

CTC Staining and Counting of Actively Respiring Bacteria in Natural Stone Using Confocal Laser Scanning Microscopy. PubMed.[Link]

-

Biofilm Bridges Forming Structural Networks on Patterned Lubricant‐Infused Surfaces. PMC.[Link]

-

Electron transport chain. Wikipedia.[Link]

-

Direct Estimate of Active Bacteria: CTC Use and Limitations. PubMed.[Link]

-

Extraparticulate chain interaction between different electron transport particles. PubMed.[Link]

-

Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. PMC.[Link]

-

Fluorescence-based protocol for revealing cellular arrangement in biofilms. PMC - NIH.[Link]

-

Many bacteria have an electron transport chains that can operate with exogenous electron acceptors other than O2. University of Babylon.[Link]

-

Troubleshooting in Fluorescent Staining. Creative Bioarray.[Link]

-

Double staining (CTC-DAPI) for detection and enumeration of viable but non-culturable Campylobacter jejuni cells. PubMed.[Link]

-

A Method for Quantitative Determination of Biofilm Viability. MDPI.[Link]

-

TTC- Based Test as an Efficient Method to Determine Antibiofilm Activity of Silver Nanoparticles. E3S Web of Conferences.[Link]

-

A Modified Cyanoditolyl Tetrazolium Reduction Method for Differential Detection of Metabolically Active Gram-positive and Gram-negative Bacteria. ResearchGate.[Link]

-

Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Boster Bio.[Link]

-

Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. MDPI.[Link]

-

DAPI Counterstaining Protocol. Creative Bioarray.[Link]

-

IHC Troubleshooting Guide. Boster Bio.[Link]

-

Microbial electron transport and energy conservation – the foundation for optimizing bioelectrochemical systems. PMC.[Link]

-

Reductive Chromogenic Dye CTC. Dojindo Molecular Technologies.[Link]

-

A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments.[Link]

-

Electron transport chain. VetBact.[Link]

-

Protocol for Bacterial Biofilm Visualization and Sample Preparation. CliniSciences.[Link]

-

Major advantages and disadvantages of CTC labeled detection methods. ResearchGate.[Link]

-

Circulating Tumor Cell (CTC) Enumeration Overcomes Limitations of other Blood-Based Cancer Detection Methods. Bio-Rad.[Link]

-

Efficacy Test Methods, Test Criteria, and Labeling Guidance for Antimicrobial Products with Claims Against Biofilm on Hard, Non-Porous Surfaces. US EPA.[Link]

-

Quantification and Comparison of Different Biofilm Components from Methicillin-Susceptible Staphylococcus aureus Treated with Tranexamic Acid Using an In Vitro Model. MDPI.[Link]

Sources

- 1. dojindo.com [dojindo.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. Reductive Chromogenic Dye CTC | CAS 90217-02-0 Dojindo [dojindo.com]

- 7. Electron transport chain - Wikipedia [en.wikipedia.org]

- 8. VetBact [vetbact.org]

- 9. Double staining (CTC-DAPI) for detection and enumeration of viable but non-culturable Campylobacter jejuni cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct estimate of active bacteria: CTC use and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. CTC staining and counting of actively respiring bacteria in natural stone using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. -Bacstain- CTC Rapid Staining Kit (for Microscopy) BS02 manual | DOJINDO [dojindo.com]

- 15. Biofilm Bridges Forming Structural Networks on Patterned Lubricant‐Infused Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. biotium.com [biotium.com]

- 20. facm.ucl.ac.be [facm.ucl.ac.be]

Application Note: Metabolic Interrogation of Antibiotic Susceptibility using the CTC Fluorescence Assay

Abstract & Introduction

Traditional antimicrobial susceptibility testing (AST) relies heavily on optical density (OD600) or colony-forming units (CFU). While standard, these methods suffer from critical blind spots: OD600 cannot distinguish between live and dead cells (only biomass), and CFU counts fail to detect cells in a Viable But Non-Culturable (VBNC) state—a common survival strategy under antibiotic stress.

This guide details the application of 5-cyano-2,3-ditolyl tetrazolium chloride (CTC) , a redox dye that acts as a metabolic probe.[1][2][3][4][5] Unlike other tetrazolium salts (e.g., MTT, XTT) which often require solubilization steps or measure extracellular reduction, CTC is reduced intracellularly by the bacterial Electron Transport Chain (ETC) to form insoluble, fluorescent red formazan crystals (CTF). This allows for the rapid, specific quantification of respiratory activity rather than just replicative capacity.

Key Advantages:

-

Speed: Results in <4 hours post-treatment.

-

Specificity: Signals only metabolically active cells (ignores dead biomass).

-

VBNC Detection: Identifies "persister" cells that evade plate counts.

Mechanism of Action

The CTC assay functions as an artificial electron acceptor. In healthy, respiring bacteria, electrons flow through the membrane-bound ETC to generate a proton motive force.[6][7] CTC intercepts these electrons, likely at the site of NADH dehydrogenase (Complex I) or succinate dehydrogenase.

-

Entry: Oxidized CTC (colorless, non-fluorescent) permeates the cell wall.

-

Reduction: Active dehydrogenases transfer electrons to CTC.

-

Accumulation: CTC is reduced to CTC-formazan (CTF), which precipitates as insoluble, fluorescent red crystals inside the cell.[1]

-

Signal: Antibiotics that disrupt metabolism or kill the cell halt electron flow, preventing CTF formation.

Diagram 1: CTC Reduction Pathway

Caption: Mechanism of CTC reduction. The dye intercepts electrons from the ETC, converting into a fluorescent precipitate only in metabolically active cells.

Materials & Equipment

Reagents

-

CTC Powder: 5-cyano-2,3-ditolyl tetrazolium chloride (Store at 4°C, dark).

-

Media: Mueller-Hinton Broth (MHB) or minimal media (M9). Note: Rich media can sometimes cause high background; minimal media is preferred for strict quantification.

-

Antibiotics: Test compounds.[8]

-

Control: Formaldehyde or 70% Ethanol (Killed control).

Equipment

-

Fluorescence Microplate Reader: Bottom-read capability preferred.

-

Excitation: 450–490 nm (Blue)

-

Emission: 620–640 nm (Red)

-

-

Fluorescence Microscope: Rhodamine or Texas Red filter set.

-

Black-Walled 96-Well Plates: Essential to prevent cross-talk.

Experimental Protocols

Phase A: CTC Concentration Optimization (Crucial Step)

Why: CTC can be toxic to certain bacterial strains at high concentrations, inhibiting the very respiration you are trying to measure. You must find the "Sweet Spot"—the concentration that yields maximum signal without inhibiting growth.

-

Preparation: Prepare a 50 mM stock solution of CTC in sterile water. Filter sterilize (0.2 µm). Protect from light.

-

Titration: In a 96-well plate, inoculate bacteria (

CFU/mL) in media. -

Gradient: Add CTC to final concentrations of 0.5, 1.0, 2.0, 4.0, and 8.0 mM.

-

Incubation: Incubate for 1–4 hours at 37°C with shaking.

-

Readout: Measure Fluorescence (Ex 480/Em 630).

-

Selection: Choose the lowest concentration that gives a Signal-to-Noise ratio > 5:1 compared to a sterile media blank, while maintaining OD600 growth comparable to a no-dye control.

-

Standard starting point:4 mM for E. coli and S. aureus.

-

Phase B: Antibiotic Susceptibility Assay (The Core Protocol)

This protocol determines the MIC based on metabolic arrest.

Workflow Diagram

Caption: Step-by-step workflow for high-throughput antibiotic screening using CTC.

Detailed Steps:

-

Culture Prep: Dilute overnight culture to OD600 ~0.01 (

CFU/mL) in fresh MHB. -

Plating: Add 100 µL of bacterial suspension to wells of a black 96-well plate.

-

Treatment: Add 10 µL of antibiotic (10x strength) to create a dilution series. Include:

-

Positive Control:[9] Bacteria + Media (No drug).

-

Negative Control: Media only (No bacteria).

-

Abiotic Control: Bacteria + 70% Ethanol (Dead cells).

-

-

Drug Incubation: Incubate for the desired challenge time (e.g., 4 hours for rapid testing, or 16 hours for standard MIC).

-

Staining: Add CTC solution (optimized concentration) to each well.

-

Tip: If using a 4 mM final concentration, add 10 µL of 44 mM stock to 100 µL volume.

-

-

Development: Incubate at 37°C for 30–60 minutes in the dark .

-

Measurement: Read fluorescence immediately.

-

Note: Do not wash. The background fluorescence of unreduced CTC is negligible.[10]

-

Data Analysis & Interpretation

Quantitative Calculation

Calculate the % Respiratory Activity relative to the untreated control:

-

RFU: Relative Fluorescence Units.

-

Blank: Media + CTC (no bacteria).

-

Control: Bacteria + CTC (no antibiotic).

Data Summary Table

| Readout | High Fluorescence (Red) | Low/No Fluorescence | Interpretation |

| Metabolic State | Active ETC / Respiring | Inactive ETC / Dead | CTC reduced to Formazan vs. Unreduced |

| Antibiotic Effect | Resistant (Growth) | Susceptible (Inhibition) | Drug failed vs. Drug succeeded |

| Visual (Microscopy) | Bright Red Rods/Cocci | Dark / Faint Background | Intracellular crystal accumulation |

Defining the MIC

The MIC-CTC is defined as the lowest concentration of antibiotic that reduces fluorescence by >90% compared to the growth control.

Troubleshooting & Critical Considerations

-

Auto-fluorescence: Some antibiotics (e.g., tetracyclines) or media components are auto-fluorescent.

-

Solution: Always run a "Drug Only + Media" blank for every concentration to subtract background.

-

-

Crystallization: CTC-formazan is insoluble.[1] In a plate reader, crystals may settle.

-

Solution: Shake the plate orbitally for 10 seconds inside the reader before measuring.

-

-

Gram-Positive Permeability: Some Gram-positives (e.g., Listeria) have thick walls that slow CTC entry.

-

Solution: Extend incubation time to 2 hours or use a permeabilizing agent (though this risks affecting viability).

-

-

VBNC Distinction: If OD600 is low but Fluorescence is high, the cells are metabolically active but not dividing (bacteriostatic effect or VBNC). If both are low, the effect is bactericidal.

References

-

Rodriguez, G. G., et al. (1992). "Use of a fluorescent redox probe for direct visualization of actively respiring bacteria."[3] Applied and Environmental Microbiology.

-

[Link]

-

-

Ullrich, S., et al. (1996). "Properties of the fluorescent dye 5-cyano-2,3-ditolyltetrazolium chloride as a measure of respiratory activity in growing and starving planktonic bacteria." Applied and Environmental Microbiology.

-

Créach, V., et al. (2003). "Direct Estimate of Active Bacteria: CTC Use and Limitations." Journal of Microbiological Methods.

-

[Link]

-

-

Hiraishi, A., et al. (2004). "An Improved Redox Dye-Staining Method Using 5-Cyano-2,3-Ditoryl Tetrazolium Chloride for Detection of Metabolically Active Bacteria in Activated Sludge."[3] Microbes and Environments.

-

[Link]

-

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Direct estimate of active bacteria: CTC use and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dojindo.com [dojindo.com]

- 4. researchgate.net [researchgate.net]

- 5. Flow Cytometric Analysis of 5-Cyano-2,3-Ditolyl Tetrazolium Chloride Activity of Marine Bacterioplankton in Dilution Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VetBact [vetbact.org]

- 7. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. A rapid method for post-antibiotic bacterial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

CTC staining in combination with Fluorescence In Situ Hybridization (FISH)

Combining Circulating Tumor Cell (CTC) Staining with Fluorescence In Situ Hybridization (FISH) for Comprehensive Single-Cell Analysis

Abstract

Circulating Tumor Cells (CTCs) are rare cells shed from primary or metastatic tumors into the bloodstream, playing a pivotal role in the metastatic cascade. Their analysis as a "liquid biopsy" offers a minimally invasive window into tumor biology, enabling real-time monitoring of disease progression and therapeutic response.[1][2] This application note provides a detailed guide for the combined application of immunofluorescent CTC staining and Fluorescence In Situ Hybridization (FISH). This powerful union allows for the simultaneous identification and enumeration of CTCs based on protein expression and the characterization of their genomic alterations at the single-cell level.[3][4] We will delve into the scientific rationale, provide a comprehensive, field-proven protocol, and offer insights into data interpretation and troubleshooting, empowering researchers to unlock the full potential of this advanced analytical technique.

Introduction: The Synergy of Immunophenotyping and Genotyping

The enumeration of CTCs has been established as a prognostic biomarker in various cancers.[1] Traditional methods often rely on immunocytochemical (ICC) staining for epithelial markers like cytokeratins (CK) to identify CTCs and the absence of the leukocyte marker CD45 to exclude white blood cells.[5] However, the inherent heterogeneity of tumors and the dynamic process of epithelial-mesenchymal transition (EMT) can lead to the downregulation of these epithelial markers, potentially causing an underestimation of the true CTC population.[6][7]

Fluorescence In Situ Hybridization (FISH) provides a complementary layer of analysis by detecting specific chromosomal abnormalities or gene amplifications within individual cells.[8][9] By combining immunofluorescent staining with FISH, we can:

-

Enhance Specificity: Confirm the malignant origin of suspected CTCs by identifying cancer-specific genomic aberrations.[10]

-

Gain Deeper Biological Insights: Correlate protein expression profiles with underlying genetic changes within the same cell.

-

Inform Therapeutic Decisions: Detect clinically relevant genetic markers, such as HER2 amplification in breast cancer or ALK rearrangements in non-small cell lung cancer, directly in CTCs.[4][8][11]

-

Monitor Clonal Evolution: Track the emergence of genetic changes in CTCs over the course of treatment, providing insights into mechanisms of drug resistance.[12]

This integrated "Immuno-FISH" approach offers a more comprehensive and robust characterization of CTCs, surpassing the limitations of either technique alone.[4]

The Experimental Workflow: A Conceptual Overview

The successful execution of a combined CTC staining and FISH experiment hinges on a well-defined workflow that preserves both cellular morphology and nucleic acid integrity. The process can be broadly divided into four key stages:

Figure 1: Conceptual workflow for combined CTC immunofluorescence and FISH analysis.

Detailed Protocols and Methodologies